DL-4-Amino-2-fluorobutyric acid
Description
Significance of Fluorine in Medicinal Chemistry and Biological Probes
The introduction of fluorine into drug candidates or biological probes can profoundly influence their physicochemical and pharmacological properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. These attributes make fluorinated compounds highly valuable in the development of new therapeutic agents and diagnostic tools.
Overview of Fluorinated Amino Acids as Analogs and Inhibitors
Fluorinated amino acids are structural mimics of their natural counterparts and can act as powerful tools to probe and perturb biological systems. By replacing a hydrogen atom with fluorine, researchers can create analogs that function as competitive or non-competitive inhibitors of enzymes. This inhibitory action is often a result of the altered electronic properties and steric profile of the fluorinated molecule, which can disrupt the catalytic mechanism of the target enzyme. These inhibitors are crucial for studying enzyme function and for the development of drugs targeting specific enzymatic pathways.
Historical Context of DL-4-Amino-2-fluorobutyric acid Research
The exploration of fluorinated GABA analogs, including this compound, is rooted in the broader effort to understand the GABAergic system and to develop compounds that can modulate its activity. Research into GABA and its analogs has been driven by the central role of this neurotransmitter in regulating neuronal excitability. The synthesis and study of fluorinated derivatives like this compound represent a targeted approach to creating more stable and specific modulators of GABA-related pathways. While extensive historical data on this specific compound is not broadly documented in seminal, publicly available literature, its investigation falls within the timeline of expanding research into fluorinated pharmaceuticals that gained significant momentum in the latter half of the 20th century.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemistry and Enantiomeric Considerations in Biochemical Systems
Importance of Enantiomeric Purity in Biological Activity
In pharmacology and biochemistry, it is a well-established principle that individual enantiomers of a chiral compound can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus can differentiate between the enantiomers of a substrate or ligand. One enantiomer may produce a desired therapeutic effect, while the other might be inactive, less active, or even responsible for undesirable side effects. nih.gov
The distinct roles of D- and L-amino acid enantiomers in the central nervous system underscore this principle. nih.gov For GABA analogues, stereochemistry is paramount in determining their interaction with GABA-related proteins. For instance, studies on the enantiomers of the related compound 4-amino-3-fluorobutanoic acid (3-F-GABA) revealed that they behave differently when interacting with the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.gov This highlights the necessity of studying the individual enantiomers of 4-amino-2-fluorobutyric acid to fully understand its pharmacological profile. Separating the racemic mixture into its enantiomerically pure forms is crucial for identifying the specific stereoisomer responsible for any observed biological activity and for developing more selective and effective therapeutic agents.
Enantioselective Synthesis and Resolution Methodologies
Producing single enantiomers of 4-amino-2-fluorobutyric acid requires specialized chemical techniques. These can be broadly categorized into asymmetric synthesis, where a specific enantiomer is created directly, and chiral resolution, where a pre-existing racemic mixture is separated.
Asymmetric synthesis aims to produce a single enantiomer by using chiral starting materials, reagents, or catalysts. For fluorinated amino acids, several successful strategies have been developed.
One prominent method involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. beilstein-journals.orgnih.gov The bulky chiral ligand on the nickel complex effectively shields one face of the molecule, forcing an incoming electrophile (such as a fluorinated alkyl halide) to attack from the less hindered face. beilstein-journals.orgnih.gov This approach results in a high degree of stereoselectivity, yielding the desired amino acid enantiomer with high diastereomeric and subsequent enantiomeric excess. beilstein-journals.org Another powerful technique is the use of chiral auxiliaries, such as tert-butanesulfinamide, which can be condensed with a ketone to form a sulfinyl imine that then undergoes stereoselective reactions. yale.edu
| Asymmetric Synthesis Strategy | Description | Key Features |
| Chiral Ni(II) Complex Alkylation | Alkylation of a chiral Ni(II)-complexed glycine Schiff base with a suitable fluorinated electrophile. beilstein-journals.org | High diastereoselectivity due to steric shielding by the chiral ligand. beilstein-journals.orgnih.gov |
| Chiral Auxiliary (e.g., Sulfinamide) | Use of a removable chiral group (auxiliary) to direct the stereochemical outcome of a reaction, such as the addition of a nucleophile to an imine. yale.edu | Versatile and widely used for the synthesis of various chiral amines. yale.edu |
| Organocatalysis | Use of small, chiral organic molecules (e.g., thiourea (B124793) derivatives) to catalyze enantioselective reactions, such as Mannich-type reactions. nih.gov | Avoids the use of metals and can be highly effective in creating specific stereocenters. nih.gov |
This table provides a summary of common strategies applicable to the synthesis of chiral fluorinated amino acids.
Enzymatic resolution leverages the high stereospecificity of enzymes to separate enantiomers from a racemic mixture. In a typical kinetic resolution, an enzyme selectively catalyzes a reaction on only one of the two enantiomers. This transforms the reactive enantiomer into a new compound that can be easily separated from the unreacted enantiomer.
For example, hydrolases like lipases or proteases can be used for the enantioselective hydrolysis of a racemic ester derivative of DL-4-amino-2-fluorobutyric acid. The enzyme would hydrolyze the ester of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the ester of the other enantiomer (e.g., the D-enantiomer) untouched. The resulting acid and ester can then be separated by standard chemical methods. Biocatalytic methods are increasingly favored due to their high selectivity, mild reaction conditions, and environmental compatibility. rochester.edunih.gov
A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture of this compound, which is amphoteric and can act as either an acid or a base, with an enantiomerically pure chiral resolving agent.
For instance, reacting the racemic amino acid with a single enantiomer of a chiral acid, such as (+)-tartaric acid or its derivatives, will produce a mixture of two diastereomeric salts: [(R)-amino acid:(+)-acid] and [(S)-amino acid:(+)-acid]. libretexts.orgrsc.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgrsc.org Once the diastereomeric salts are separated, the addition of a strong acid or base will liberate the pure enantiomers of the amino acid from the resolving agent. libretexts.org
High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. nih.gov There are two main approaches:
Direct Chiral HPLC: This method uses a chiral stationary phase (CSP). The CSP is a solid support that has a chiral selector immobilized on its surface. As the racemic mixture of 4-amino-2-fluorobutyric acid passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and thus their separation. nih.gov
Indirect Chiral HPLC: In this approach, the enantiomers are first derivatized by reacting them with an enantiomerically pure chiral derivatizing agent. nih.gov A common example is Marfey's reagent or its analogues, like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) or Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). nih.govnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be readily separated using standard, non-chiral HPLC columns, such as a conventional octadecylsilane (B103800) (ODS) column. nih.gov
Stereospecificity in Enzymatic and Biological Interactions
The three-dimensional structure of an enantiomer dictates how it fits into the active site of an enzyme or the binding pocket of a receptor. Studies on structural analogues of 4-amino-2-fluorobutyric acid provide clear evidence of this stereospecificity.
Research on the enantiomers of 4-amino-3-fluorobutanoic acid (3-F-GABA) demonstrated markedly different interactions with the enzyme GABA-AT. nih.govnih.gov While neither enantiomer served as a substrate for the enzyme's primary transamination reaction, the (R)-enantiomer was a significantly more potent substrate for a side reaction involving HF elimination. nih.govnih.gov The rate of elimination from the (R)-enantiomer was found to be at least 10 times greater than that from the (S)-enantiomer. nih.govnih.gov Furthermore, the (R)-enantiomer was a much more effective inhibitor of GABA transamination than its (S)-counterpart. nih.govnih.gov
This difference in reactivity was attributed to the preferred conformations of the enantiomers upon binding to the enzyme's active site. nih.govnih.gov A study using a synaptosomal preparation from channel catfish brain investigated the racemic mixture of 4-amino-2-fluorobutanoic acid and found that it produced noncompetitive inhibition of GABA transport, with a Ki value of 12.5 µM. nih.gov Similarly, the stereoisomers of 2,4-diaminobutyric acid show different potencies as inhibitors of GABA uptake, with the S(+) isomer being at least 20 times more potent than the R(-) isomer. nih.gov These findings strongly suggest that the individual enantiomers of 4-amino-2-fluorobutyric acid would also exhibit stereospecific interactions with biological targets like GABA transporters and enzymes, making their separate evaluation essential.
| Compound/Enantiomer | Biological Target/System | Observed Stereospecific Effect | Reference |
| (R)-4-Amino-3-fluorobutanoic acid | GABA Aminotransferase (GABA-AT) | Rate of HF elimination is >10 times greater than the (S)-enantiomer. More potent inhibitor of GABA transamination. | nih.govnih.gov |
| (S)-4-Amino-3-fluorobutanoic acid | GABA Aminotransferase (GABA-AT) | Very little HF elimination detected. Weak inhibitor of GABA transamination. | nih.govnih.gov |
| S(+)-2,4-Diaminobutyric acid | GABA uptake in rat brain slices | At least 20 times more potent as an inhibitor of GABA uptake than the R(-) isomer. | nih.gov |
| R(-)-2,4-Diaminobutyric acid | GABA uptake in rat brain slices | Weak inhibitor of GABA uptake compared to the S(+) isomer. | nih.gov |
| This compound | GABA transport in catfish brain | Acts as a noncompetitive inhibitor of GABA transport. | nih.gov |
This table summarizes research findings on the stereospecific interactions of GABA analogues, illustrating the expected importance of stereochemistry for 4-amino-2-fluorobutyric acid.
Advanced Synthetic Methodologies for Dl 4 Amino 2 Fluorobutyric Acid and Its Derivatives
Chemical Synthesis Routes
Chemical synthesis provides a versatile and robust platform for accessing DL-4-Amino-2-fluorobutyric acid. Various strategies, including carbon-carbon bond-forming reactions and direct fluorination techniques, have been explored.
Michael Reaction and Inverse Michael Reaction Applications
The Michael reaction, or conjugate addition, is a powerful tool for C-C bond formation. masterorganicchemistry.com It typically involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comusd.edu This strategy is widely used in the synthesis of γ-amino acid derivatives. mdpi.com
While direct synthesis of this compound via a standard Michael addition is not extensively documented, analogous syntheses of related β-substituted GABA derivatives provide a clear blueprint. mdpi.com A general approach involves the conjugate addition of a nucleophile to a nitroalkene, followed by reduction of the nitro group. For instance, the asymmetric Michael addition of malonates or other carbonyl compounds to α,β-unsaturated nitroalkenes, followed by subsequent chemical transformations, is a key strategy for preparing substituted GABA derivatives. mdpi.com
An aza-Michael reaction, where an amine is the nucleophile, offers another pathway. The addition of amines to β-fluoroalkylated acrylates has been shown to produce fluoroalkylated β-amino acid derivatives in high yields. rsc.org Although this yields a β-amino acid, the principle of using a fluorinated building block in a conjugate addition is a relevant concept.
| Reaction Type | Michael Donor (Example) | Michael Acceptor (Example) | Potential Intermediate for GABA Analogues |
| Michael Addition | Diethyl malonate | (E)-Nitrostyrene | Diethyl 2-(2-nitro-1-phenylethyl)malonate |
| aza-Michael Addition | Benzylamine | Ethyl 3-fluoroacrylate | Ethyl 3-(benzylamino)-2-fluoropropanoate |
This table illustrates general examples of Michael and aza-Michael reactions that are foundational to the synthesis of substituted amino acids.
Electrophilic and Nucleophilic Fluorination Strategies
Direct fluorination of a pre-existing carbon framework is one of the most common strategies for synthesizing fluorinated organic molecules. Both electrophilic and nucleophilic methods are employed, each with distinct advantages and substrate requirements.
Electrophilic Fluorination involves the reaction of a nucleophilic carbon center (like an enolate or an electron-rich aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are favored for their stability and safety. wikipedia.org
Key electrophilic fluorinating reagents include:
Selectfluor® (F-TEDA-BF₄): A highly effective and versatile cationic reagent. nih.gov
N-Fluorobenzenesulfonimide (NFSI): A neutral but highly effective reagent for fluorinating a wide range of nucleophiles. wikipedia.orgnih.gov
The synthesis of α-fluoro amino acids often involves the electrophilic fluorination of a corresponding enolate or enamine derivative. For example, the fluorination of α-keto esters or β-keto esters with reagents like NFSI or Selectfluor can generate α-fluoro carbonyl compounds, which can then be converted to the target amino acid. mdpi.com
Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group from a carbon atom. This is a common method for converting alcohols into fluoroalkanes. A key challenge is the low nucleophilicity of fluoride ions in protic solvents, often requiring the use of anhydrous conditions and specialized fluoride sources. usd.edu
A direct and relevant synthesis of a precursor to this compound involves the nucleophilic fluorination of a hydroxy amino acid derivative. The hydroxyl group in a protected 4-amino-2-hydroxybutanoic acid ester can be displaced by fluoride using a fluorinating agent like Diethylaminosulfur trifluoride (DAST). mdpi.com
| Fluorination Strategy | Typical Reagent | Substrate Type (Example) | Product (Example) |
| Electrophilic Fluorination | Selectfluor®, NFSI | Enolate of a β-keto ester | α-Fluoro-β-keto ester |
| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | 4-(Protected-amino)-2-hydroxybutanoate | 4-(Protected-amino)-2-fluorobutanoate |
This table provides examples of common fluorination reagents and their application in synthesizing fluorinated carbonyl compounds and amino acid precursors.
Multi-step Chemical Transformations
The synthesis of this compound often involves a multi-step sequence starting from readily available precursors. These synthetic routes typically involve the installation of the key functional groups—the amine, the carboxylic acid, and the fluorine atom—through a series of carefully planned reactions.
A plausible synthetic route can start from a protected aspartic acid derivative, such as N-Cbz-L-asparagine. A multi-step process can be envisioned as follows:
Dehydration: The primary amide in the asparagine side chain is dehydrated to a nitrile. This can be achieved using a dehydrating agent like acetic anhydride (B1165640) in pyridine.
Fluorination: Introduction of the fluorine atom at the α-position to the newly formed nitrile. This is a challenging transformation and may require specialized methods. A more common approach is to start with a precursor that already contains a hydroxyl group at the desired position for fluorination.
Reduction: The nitrile group is reduced to a primary amine (the aminomethyl group). This is typically accomplished through catalytic hydrogenation, for example, using platinum oxide as a catalyst. google.com
Deprotection: Removal of the protecting groups on the α-amino group and the carboxylic acid to yield the final product.
An alternative and more direct multi-step synthesis starts from 4-amino-2-hydroxybutyric acid, which can be produced from precursors like L-asparagine. google.com The synthesis would proceed as:
Protection: The amino and carboxylic acid groups of 4-amino-2-hydroxybutyric acid are protected.
Nucleophilic Fluorination: The hydroxyl group is converted to a fluorine atom using a reagent such as DAST.
Deprotection: The protecting groups are removed to afford this compound.
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole cells or purified enzymes can provide access to chiral compounds with high enantiomeric purity under mild reaction conditions.
Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes intact microbial cells (like bacteria or yeast) as the catalyst, avoiding the need for costly enzyme purification. nih.gov These systems contain the necessary enzymes and cofactors for the desired transformation. While specific whole-cell systems for the production of this compound are not widely reported, related transformations suggest feasibility. For example, cytochrome P450 monooxygenases, often used in whole-cell systems, can catalyze the oxidation of C-H bonds, which could be a step in a longer biosynthetic pathway. acs.org Furthermore, microorganisms have been used for the enantioselective reduction of carbon-carbon double bonds and prochiral ketones, which are key reactions in the synthesis of chiral building blocks. nih.gov
Purified Enzyme Applications in Synthesis
The use of isolated enzymes allows for higher reaction specificity and easier optimization compared to whole-cell systems. Key enzyme classes for amino acid synthesis include transaminases, dehydrogenases, and aldolases.
Transaminases (or aminotransferases) are particularly useful for the synthesis of amino acids from their corresponding α-keto acids. The synthesis of γ-hydroxy-α-amino acids has been demonstrated using a tandem enzymatic reaction involving an aldolase (B8822740) and a transaminase. nih.govacs.org A similar strategy could potentially be adapted for a fluorinated substrate. For instance, a fluorinated α-keto acid could be aminated using a transaminase to yield the desired fluorinated amino acid.
Dehydrogenases can also be employed in the synthesis of D- or L-amino acids from α-keto acids. Multi-enzymatic systems coupling a dehydrogenase with other enzymes have been developed for the production of various amino acids. wikipedia.org
| Enzyme Class | Reaction Type | Substrate (Example) | Product (Example) |
| Transaminase | Reductive Amination | α-Keto acid | α-Amino acid |
| Aldolase | Aldol Addition | Pyruvate + Aldehyde | 4-Hydroxy-2-oxo acid |
| Dehydrogenase | Reductive Amination | α-Keto acid | α-Amino acid |
This table outlines key enzyme classes and their potential applications in the synthesis of amino acid precursors.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of traditional organic chemistry to create efficient and stereoselective pathways to target molecules. For a chiral compound like 4-amino-2-fluorobutyric acid, which is produced chemically as a racemic (DL) mixture, enzymes offer a powerful tool for resolving the enantiomers to yield optically pure D- and L-forms.
One of the most effective strategies is enzymatic kinetic resolution . This method uses an enzyme that selectively reacts with only one enantiomer in the racemic mixture, converting it into a new compound that can be easily separated from the unreacted enantiomer. For instance, a racemic ester of this compound could be treated with a lipase (B570770) or protease. google.com These enzymes can selectively hydrolyze the ester group of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the D-enantiomer ester untouched. The resulting mixture of an acid and an ester has different physical properties, allowing for straightforward separation. This approach has been successfully applied to the resolution of various amino acids and their derivatives. google.com
Another advanced chemoenzymatic approach is deracemization , which aims to convert the entire racemic mixture into a single desired enantiomer. A coupled enzyme system can achieve this. nih.gov In a hypothetical application to this compound, a D-amino acid oxidase (DAAO) could selectively oxidize the D-enantiomer to its corresponding α-keto acid intermediate. nih.gov Simultaneously, a second enzyme, an aminotransferase (AT), would convert this keto-acid intermediate into the L-enantiomer of 4-amino-2-fluorobutyric acid. nih.gov This process effectively converts the unwanted D-form into the desired L-form, potentially achieving a theoretical yield of 100% for the target enantiomer.
| Enzymatic Method | Enzyme Class | Substrate (Hypothetical) | Transformation | Outcome | Reference |
| Kinetic Resolution | Lipase, Protease | Racemic N-acyl-4-amino-2-fluorobutyric acid ester | Selective hydrolysis of one enantiomer's ester/amide bond | Separation of one enantiomer as an acid/amine and the other as an ester/amide | google.com |
| Deracemization | D-Amino Acid Oxidase (DAAO) & Aminotransferase (AT) | Racemic 4-amino-2-fluorobutyric acid | Oxidation of D-enantiomer to keto-acid, followed by transamination to L-enantiomer | Conversion of racemic mixture to a single L-enantiomer | nih.gov |
Large-Scale Preparative Methods and Optimization
Transitioning the synthesis of a specialized chemical like this compound from a laboratory benchtop to a large, industrial scale presents significant challenges. The primary goals of process optimization are to increase yield, ensure consistent purity, reduce costs, and maintain safety. For fluorinated amino acids, this involves careful selection of reagents, reaction conditions, and purification techniques.
Process optimization also involves a thorough investigation of reaction parameters. This includes:
Solvent Selection: Choosing a solvent that not only maximizes reaction rate and yield but also facilitates product isolation and purification.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for controlling reaction kinetics and minimizing side-product formation.
Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst without sacrificing efficiency is a key cost-saving measure.
Purification Strategy: Developing a robust and scalable purification method, such as crystallization or chromatography, is essential for achieving the high purity required for research and potential therapeutic applications. The synthesis of a related compound, 4-fluoroglutamic acid, has been described as robust and suitable for large-scale preparation, highlighting the feasibility of producing such analogues in significant quantities. researchgate.net
Furthermore, ensuring the removal of residual impurities, such as water from reaction mixtures, can have a dramatic impact on yield and is a critical optimization step, particularly in fluorination reactions. acs.org
Synthesis of Radiolabeled this compound for Research
Radiolabeled compounds are indispensable for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of [¹⁸F]this compound would allow researchers to non-invasively study its distribution, transport, and metabolism in living organisms. The short half-life of fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.7 minutes) necessitates rapid and highly efficient synthetic methods. nih.gov
The most common strategy for synthesizing ¹⁸F-labeled amino acids is through nucleophilic substitution, where a precursor molecule containing a good leaving group (e.g., bromide, tosylate, or a nitro group) is reacted with [¹⁸F]fluoride. acs.orgnih.gov A highly relevant example is the synthesis of 4-[¹⁸F]fluoroglutamic acid, a close structural analog. acs.orgacs.org This synthesis was achieved via a nucleophilic ¹⁸F-for-bromo exchange on a nickel(II) complex of a Schiff base derived from (2S,4R)-4-bromoglutamic acid. acs.org This method, which can be adapted for automated synthesis modules, involves reacting the precursor with [¹⁸F]fluoride, followed by acid hydrolysis to remove the protecting groups and release the final radiolabeled amino acid. acs.org
Modern advancements in radiolabeling offer alternative routes. Copper-mediated radiofluorination of organostannane (tin) precursors provides a powerful method for labeling aromatic and vinyl systems and has been successfully applied to the automated synthesis of several ¹⁸F-labeled aromatic amino acids. nih.gov Another emerging technique is photocatalytic C-H ¹⁸F-fluorination, which allows for the direct labeling of C-H bonds under mild conditions, potentially simplifying the synthesis by reducing the need for precursor pre-functionalization. acs.org
| Radiolabeling Method | Precursor Type | Key Reagents | Advantages | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Nucleophilic Substitution | Precursor with leaving group (e.g., Bromo-, Tosyl-) | [¹⁸F]Fluoride, Phase-transfer catalyst (e.g., Kryptofix 2.2.2) | Well-established, adaptable to automation | acs.orgnih.gov | | Copper-Mediated Destannylation | Aryl- or Vinylstannane | [¹⁸F]Fluoride, Copper catalyst (e.g., Cu(py)₄(OTf)₂) | Good for electron-rich and neutral systems, high yields | nih.gov | | Photocatalytic C-H Fluorination | C-H bond on the scaffold | [¹⁸F]Fluoride, Photocatalyst | Mild conditions, direct functionalization | acs.org |
Enzymatic Interactions and Mechanistic Studies
DL-4-Amino-2-fluorobutyric acid as an Enzyme Substrate
This compound serves as a substrate for the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is critical for the degradation of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govnih.gov The interaction of fluorinated GABA analogues with GABA-AT has been a subject of research to understand the enzyme's mechanism and to develop potential inhibitors. nih.gov
The kinetic parameters for the conversion of this compound by GABA-AT have not been extensively reported in the provided search results. However, related studies on fluorinated GABA analogues provide insights. For instance, research on 4-amino-3-fluorobutanoic acid has been conducted to understand its interaction with GABA-AT. nih.govnih.govnorthwestern.edu
It is important to note that while this compound acts as a substrate, it can also exhibit inhibitory effects on related processes. For example, it has been shown to produce noncompetitive inhibition of GABA transport in synaptosomal preparations from catfish brain, with an inhibition constant (Ki) of 12.5 µM. nih.gov
Enzymes often exhibit a preference for one stereoisomer over another, and this is true for the interaction of GABA-AT with fluorinated GABA analogues. Studies on the enantiomers of 4-amino-3-fluorobutanoic acid have revealed that the (R)-enantiomer is a significantly more efficient substrate for GABA-AT-catalyzed hydrogen fluoride (B91410) elimination than the (S)-enantiomer. nih.govnih.gov The rate of elimination from the (R)-enantiomer is at least 10 times greater than that from the (S)-enantiomer. nih.govnih.gov This stereochemical preference is attributed to the conformational constraints imposed by the fluorine atom, which influences how the substrate binds to the enzyme's active site. nih.govnih.govnorthwestern.edu The vicinal C-F and C-NH3+ bonds have a strong preference to align in a gauche conformation, and this is more favorably achieved in the (R)-enantiomer upon binding to GABA-AT. nih.govnih.gov
A key mechanistic feature of the interaction between GABA-AT and certain fluorinated GABA analogues is the enzyme-catalyzed elimination of hydrogen fluoride (HF). nih.govnih.govnih.govnih.gov In the case of 4-amino-2-(fluoromethyl)-2-butenoic acid, a related compound, enzyme-catalyzed fluoride ion release has been demonstrated, indicating that elimination is a viable reaction pathway. nih.gov This elimination process suggests that the compound acts as a substrate, leading to the formation of a reactive intermediate. nih.govnih.gov For 4-amino-3-fluorobutanoic acid, it was found to be a substrate for HF elimination rather than for transamination. nih.govnih.gov The (R)-enantiomer of this compound is about 20 times more efficient as a substrate for HF elimination than GABA is for transamination. nih.govnih.gov
This compound and its analogues are valuable tools for studying the mechanisms of various pyridoxal 5'-phosphate (PLP)-dependent enzymes beyond GABA-AT. rsc.orgnih.gov These enzymes catalyze a wide array of reactions in amino acid metabolism. rsc.orgnih.govmdpi.com The versatility of PLP allows it to be involved in transaminations, decarboxylations, eliminations, and substitutions. rsc.orgnih.gov The introduction of a fluorine atom into a substrate can provide insights into the enzyme's catalytic mechanism and substrate specificity. nih.gov For example, PLP-dependent enzymes like aromatic amino acid decarboxylase are crucial for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin. nih.govmdpi.commdpi.com The study of how fluorinated analogues interact with these enzymes can aid in understanding their structure-function relationships. nih.gov
The ability of this compound to act as a substrate for enzymes like GABA-AT is dictated by its structural similarity to the natural substrate, GABA. nih.gov The presence of the amino and carboxylic acid groups is essential for recognition and binding to the active site. However, modifications to the carbon backbone, such as the introduction of a fluorine atom, can influence the binding affinity and catalytic outcome. nih.gov
The noncompetitive inhibition of GABA transport by 4-amino-2-fluorobutanoic acid suggests that its binding site may be different from that of the primary transport site for GABA. nih.gov This highlights that while it is structurally similar enough to interact with the system, the fluorine substitution alters its binding mode. The conformation of the molecule, influenced by factors like the gauche preference between the C-F and C-NH3+ bonds, plays a critical role in how it fits into the active site of enzymes like GABA-AT and, consequently, its effectiveness as a substrate. nih.govnih.gov
Substrate Activity with Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)
This compound as an Enzyme Inhibitor
The primary focus of research into fluorinated GABA analogs has been their potential to inhibit enzymes responsible for GABA metabolism and transport, thereby modulating GABAergic neurotransmission.
Inhibition of GABA-AT
Extensive searches of scientific literature did not yield specific studies on the direct inhibition of GABA aminotransferase (GABA-AT) by this compound. Research has predominantly focused on other fluorinated analogs. For instance, studies on the enantiomers of the positional isomer, 4-amino-3-fluorobutanoic acid, have revealed that the (R)-enantiomer is a competitive inhibitor of GABA-AT, while the (S)-enantiomer shows significantly less activity. nih.govnorthwestern.edu This highlights the critical role of the fluorine atom's position and the stereochemistry of the molecule in its interaction with the GABA-AT active site.
While direct data for this compound's interaction with GABA-AT is not available, its effect on the GABA transport system has been characterized as non-competitive. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding.
There is no specific information in the reviewed literature regarding the stereoselective inhibition of GABA-AT by the individual enantiomers of this compound. However, research on 4-amino-3-fluorobutanoic acid demonstrates strong stereoselectivity, with the (R)-enantiomer being a much more potent inhibitor of GABA-AT than the (S)-enantiomer. nih.gov This suggests that the stereochemistry at the fluorine-bearing carbon is a crucial determinant of inhibitory activity against GABA-AT for this class of compounds.
Mechanism-Based Enzyme Inactivation
Mechanism-based inactivation, where the enzyme converts a latent inhibitor into a reactive species that covalently modifies and inactivates the enzyme, is a known mechanism for some fluorinated GABA analogs. For example, (Z)-4-amino-2-fluorobut-2-enoic acid is a known mechanism-based inactivator of GABA-AT. nih.gov However, there is no evidence from the searched literature to suggest that this compound acts as a mechanism-based inactivator of GABA-AT.
Effects on Other Enzyme Systems
While its interaction with GABA-AT remains uncharacterized, the effect of 4-amino-2-fluorobutanoic acid on the GABA transport system has been documented. In a study using a synaptosomal preparation from channel catfish brain, 4-amino-2-fluorobutanoic acid was found to be a non-competitive inhibitor of GABA transport. nih.gov This indicates that the compound can modulate GABAergic signaling by a mechanism distinct from the direct inhibition of its primary metabolic enzyme.
The study determined the inhibition constant (Ki) for this interaction, as detailed in the table below.
| Compound | Enzyme System | Organism/Preparation | Inhibition Type | Ki Value (µM) |
| 4-Amino-2-fluorobutanoic acid | GABA Transport | Channel Catfish Brain Synaptosomes | Non-competitive | 12.5 |
Data sourced from Crites et al., 2002. nih.gov
Molecular Mechanisms of Enzyme-DL-4-Amino-2-fluorobutyric acid Interactions
Detailed molecular modeling and mechanistic studies specifically for the interaction of this compound with any enzyme are not available in the current body of literature. However, insights can be drawn from studies on its positional isomer, 4-amino-3-fluorobutanoic acid. For this compound, molecular modeling has been used to understand the conformational preferences of its enantiomers within the GABA-AT active site. nih.gov These studies suggest that the gauche conformation between the C-F and C-NH3+ bonds is energetically favorable and that the differential binding and activity of the enantiomers can be attributed to their specific orientations and interactions with active site residues. nih.gov It is plausible that the fluorine atom in this compound would similarly influence its binding orientation and interaction with amino acid residues in the binding pockets of target enzymes.
Conformational Probes for Enzyme Binding
The strategic placement of a fluorine atom in a GABA analogue serves as a powerful conformational probe to elucidate the bioactive conformations of substrates when they bind to enzymes. While direct studies on this compound are limited, extensive research on its isomer, 4-amino-3-fluorobutanoic acid (3-F-GABA), provides significant insights into this approach. nih.gov
The rationale behind using fluorinated analogues lies in the unique stereoelectronic properties of the carbon-fluorine bond. There is a strong preference for a gauche rather than an anti alignment between vicinal C-F and C-NH3+ bonds. nih.gov This preference arises from a favorable charge-dipole interaction. By studying the enzymatic processing of the (R) and (S) enantiomers of a fluorinated GABA analogue, researchers can infer the conformational constraints of the enzyme's active site.
For instance, studies on the enantiomers of 3-F-GABA with GABA-AT revealed that the (R)-enantiomer is a significantly better substrate for HF elimination than the (S)-enantiomer. nih.gov This difference in reactivity is attributed to the conformational preferences of the enantiomers upon binding to the enzyme. The (R)-enantiomer can more readily adopt the required bioactive conformation where the C-F and C-NH3+ bonds are gauche, a conformation that is energetically less favorable for the (S)-enantiomer. nih.gov This differential activity allows the C-F bond to be used as a conformational probe, suggesting a preferred binding mode for the natural substrate, GABA, which is otherwise difficult to determine due to its rapid catalytic turnover. nih.gov
Similarly, the fluorine atom in this compound restricts the molecule's conformational flexibility. Its interaction with enzymes like GATs can provide information about the transporter's substrate binding pocket. The noncompetitive inhibition observed with 4-amino-2-fluorobutanoic acid suggests that its binding alters the transporter's conformation, thereby affecting GABA transport without directly competing for the same binding site. nih.gov
Structural Biology of Enzyme-Ligand Complexes (e.g., Crystallography, Spectroscopy)
Direct structural data from X-ray crystallography or NMR spectroscopy for this compound bound to an enzyme are not extensively available in the scientific literature. Obtaining such data for enzyme-substrate complexes can be inherently challenging, especially when the substrate undergoes rapid catalytic conversion. nih.gov In the case of GABA-AT, the rapid turnover of substrates makes it difficult to capture the enzyme-substrate complex structurally. nih.gov
However, the crystal structures of GABA-AT in complex with mechanism-based inactivators have been resolved, providing a detailed view of the enzyme's active site. These structures are crucial for understanding the binding of GABA and its analogues. For example, the crystal structure of pig liver GABA-AT complexed with the inhibitor vigabatrin (B1682217) has been determined, revealing the key amino acid residues involved in ligand binding and catalysis.
While specific spectroscopic studies on the interaction of this compound with enzymes are scarce, 1H NMR spectroscopy has been employed to measure GABA concentrations in the human brain, demonstrating the utility of this technique in studying GABA metabolism. nih.gov Such spectroscopic methods could, in principle, be adapted to study the binding of fluorinated analogues like this compound to their target enzymes, potentially by using fluorine-19 NMR to directly observe the ligand's environment upon binding.
Computational Modeling and Molecular Dynamics Simulations of Interactions
Computational modeling and molecular dynamics (MD) simulations are invaluable tools for investigating the interactions between ligands and enzymes at an atomic level, particularly when experimental structural data is limited. These methods have been applied to understand the binding of GABA analogues to GABA-AT.
In the study of the enantiomers of 4-amino-3-fluorobutanoic acid, computer modeling, specifically docking calculations using programs like FlexX and AutoDock, was employed. nih.gov These simulations were performed using the X-ray crystal structure of pig liver GABA-AT. The modeling supported the experimental findings by showing that the (R)-enantiomer could more favorably adopt the bioactive conformation within the enzyme's active site compared to the (S)-enantiomer. nih.gov This computational approach helped to build a model for the dynamic binding process and infer the bioactive conformation of GABA itself. nih.gov
MD simulations can further refine these static models by providing insights into the dynamic behavior of the enzyme-ligand complex over time. For GABA-AT, MD simulations have been used to study the structural stability of the enzyme and the effects of mutations on its function and binding affinity for GABA. These simulations analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the protein structure.
While specific MD simulations for this compound are not widely reported, the methodologies are well-established. Such simulations could predict the binding mode of this compound to enzymes like GABA-AT or GATs, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information would be instrumental in understanding its mechanism of action and in the rational design of more potent and selective enzyme inhibitors.
Research Findings on the Inhibition of GABA Transport
Studies on a synaptosomal preparation from channel catfish brain have provided quantitative data on the inhibitory effect of 4-amino-2-fluorobutanoic acid on GABA transport.
| Compound | Inhibition Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|
| 4-Amino-2-fluorobutanoic acid | 12.5 µM | Noncompetitive | nih.gov |
| Tiagabine (B1662831) | 0.23 µM | Competitive | nih.gov |
| (R,S)-Nipecotic acid | 2.2 µM | Competitive | nih.gov |
| homo-beta-Proline | 9.4 µM | Noncompetitive | nih.gov |
Biological Activity and Functional Role in Cellular Systems
Impact on Neurotransmitter Systems
The primary biological influence of DL-4-Amino-2-fluorobutyric acid is observed within the nervous system, where it directly affects GABAergic neurotransmission. nih.gov GABA is a crucial inhibitory neurotransmitter in the mammalian brain, and its analogues can significantly alter neural activity. nih.govwikipedia.org
This compound and its related fluorinated analogues modulate the GABAergic system primarily by interacting with γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA. nih.gov The introduction of a fluorine atom alters the substrate's electronic properties, influencing how it is processed by the enzyme.
Studies on related fluorinated compounds provide insight into these mechanisms. For instance, the enantiomers of 4-amino-3-fluorobutanoic acid act as substrates for GABA-AT, but instead of undergoing the typical transamination, they lead to the elimination of hydrogen fluoride (B91410) (HF). nih.gov The (R)-enantiomer of this compound is a significantly more efficient substrate for HF elimination than GABA is for transamination and is also a more potent inhibitor of GABA transamination. nih.gov Similarly, (Z)-4-amino-2-fluorobut-2-enoic acid, another related analogue, functions as a mechanism-based inactivator of GABA-AT. nih.gov These findings suggest that the fluorinated structure of compounds like this compound can disrupt the normal catalytic cycle of GABA-AT, thereby modulating the levels and activity of GABA in the nervous system. nih.govnih.gov
A critical aspect of GABAergic neurotransmission is the termination of GABA's synaptic action, which is accomplished by a sodium- and chloride-dependent GABA transport system (GAT). nih.gov Research conducted on synaptosomal preparations from channel catfish brain, a model system with remarkable similarity to mammalian brain transporters, has demonstrated that this compound directly inhibits this GABA uptake process. nih.gov
The study revealed that this compound produces a noncompetitive type of inhibition on the GABA transporter. nih.gov This mode of inhibition suggests that the compound binds to a site on the transporter that is distinct from the GABA binding site, altering the transporter's conformation and reducing its efficiency. The inhibition constant (Ki) for this interaction was determined to be 12.5 µM. nih.gov This contrasts with other GABA analogues like tiagabine (B1662831) and (R,S)nipecotic acid, which act as competitive inhibitors. nih.gov
| Compound | Inhibition Constant (Ki) | Type of Inhibition | Source |
|---|---|---|---|
| This compound | 12.5 µM | Noncompetitive | nih.gov |
| Tiagabine | 0.23 µM | Competitive | nih.gov |
| (R,S)Nipecotic acid | 2.2 µM | Competitive | nih.gov |
| Homo-beta-proline | 9.4 µM | Noncompetitive | nih.gov |
Currently, there is limited direct research detailing the interactions of this compound with neurotransmitter pathways other than the GABAergic system. However, the study of other amino acid analogues provides a basis for potential cross-reactivity. For example, the compound DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is known to function as a glutamate (B1630785) antagonist, interacting with a different major neurotransmitter system. medchemexpress.com This demonstrates that structural modifications to amino acids can shift their targets from one neurotransmitter system to another. While it is conceivable that this compound could have minor effects on other systems, such as the glutamatergic pathway, there is no specific evidence to support this currently.
Role in Amino Acid Metabolism and Pathways
Beyond its direct role in neurotransmission, this compound is involved in broader amino acid metabolic processes, including degradation and synthesis pathways, particularly in microbial systems.
The metabolic pathways of amino acids are central to cellular function. tmc.edu this compound can be seen as both a product and a participant in these pathways. For instance, enantiomerically pure 4-amino-2-fluorobutyric acid can be synthesized through the enzymatic decarboxylation of 4-fluoroglutamate, demonstrating its link to the metabolism of other amino acids. ucd.ie
As discussed previously, the compound's primary metabolic role involves its interaction with GABA-AT. nih.gov The degradation of GABA is part of a metabolic cycle known as the "GABA shunt," which is a detour from the standard citric acid cycle. tmc.edu By acting as a substrate or inhibitor for GABA-AT, this compound and related compounds can disrupt this metabolic pathway, affecting the turnover of both GABA and its precursor, glutamate. nih.govnih.gov
Microorganisms have demonstrated the ability to metabolize fluorinated amino acids. ucd.ieucd.ie Studies investigating the degradation of racemic 4-fluoroglutamate by various bacteria, including Proteus mirabilis and Streptomyces cattleya, revealed that only the L-isomer was degraded. ucd.ie This degradation process involved the release of both fluoride ions and ammonia (B1221849). ucd.ie
Further analysis of cell-free extracts confirmed that the degradation was enzymatic and that equimolar concentrations of fluoride and ammonia were generated, indicating a coupled deamination and defluorination process. ucd.ie The enzymes responsible for this activity were located in the soluble fraction of the cell extracts. ucd.ieucd.ie It is believed that the enzymatic deamination of the fluorinated amino acid leads to the formation of an unstable intermediate, which then undergoes spontaneous, non-enzymatic elimination of the fluoride ion. nih.gov This metabolic capability highlights a natural pathway for the breakdown of such organofluorine compounds in certain biological systems. ucd.ie
Effects on Nitrogen Metabolism
Nitrogen metabolism is a fundamental process involving the synthesis and breakdown of amino acids and other nitrogenous compounds. Key reactions in this process include transamination, the transfer of an amino group from an amino acid to a keto-acid, and deamination, the removal of an amino group. youtube.com These processes, catalyzed by enzymes such as aminotransferases and glutamate dehydrogenase, are crucial for maintaining a proper nitrogen balance within the cell. youtube.comyoutube.com
As an analog of naturally occurring amino acids like gamma-aminobutyric acid (GABA), this compound can interact with the enzymatic pathways of nitrogen metabolism. Its structural similarity allows it to be recognized by enzymes that typically process endogenous amino acids. For instance, its interaction with the GABA transport system implies it enters cellular compartments where nitrogen metabolism occurs. nih.gov The introduction of such an analog can influence the utilization and processing of other amino acids. nih.gov While direct studies detailing its complete metabolic fate are limited, its role as an inhibitor of GABA transport suggests it can perturb the normal flux of nitrogen-containing neurotransmitters, thereby indirectly affecting nitrogen balance in neural tissues. nih.gov The incorporation or inhibition of enzymes by amino acid analogs can lead to altered urea (B33335) production rates and renal excretion of amino acids. nih.gov
Cellular Uptake and Transport Mechanisms
The entry of this compound into cells is mediated by specific protein transporters embedded in the cell membrane. These transporters are essential for moving amino acids and their derivatives from the extracellular environment into the cytoplasm.
Characterization of Amino Acid Transporters
The transport of amino acids across cellular membranes is primarily handled by the Solute Carrier (SLC) superfamily of proteins. nih.gov Research has specifically identified the gamma-aminobutyric acid (GABA) transporter, known as GAT, as a key transporter for 4-amino-2-fluorobutanoic acid. nih.gov The GABA transporter is a sodium- and chloride-dependent system responsible for terminating the synaptic action of GABA by removing it from the synaptic cleft. nih.gov
The structural characteristics of this compound also suggest potential interactions with other transporters, such as the L-type amino acid transporter 1 (LAT1). LAT1 is known to facilitate the transport of large neutral amino acids and is often over-expressed in various physiological and pathological states. nih.govnih.gov Transporters like LAT1 are crucial for maintaining the intracellular pool of amino acids necessary for cellular functions. nih.gov
Kinetics of Cellular Uptake
Kinetic studies provide quantitative insight into the interaction between this compound and its transporters. In a study using a synaptosomal preparation from channel catfish brain, the transport kinetics of GABA and the inhibitory effects of its analogs were examined. nih.gov The transport constant (Kt) for GABA uptake was determined to be 4.46 µM. nih.gov
This compound was found to inhibit GABA transport through a noncompetitive mechanism, with an inhibition constant (Ki) of 12.5 µM. nih.gov This indicates that it binds to the transporter at a site distinct from the GABA binding site to impede the transport process. In the same study, other GABA analogs exhibited different modes and potencies of inhibition, highlighting the specific nature of these molecular interactions. nih.gov
| Compound | Inhibition Constant (Ki) | Type of Inhibition | Source |
|---|---|---|---|
| This compound | 12.5 µM | Noncompetitive | nih.gov |
| Tiagabine | 0.23 µM | Competitive | nih.gov |
| (R,S)Nipecotic acid | 2.2 µM | Competitive | nih.gov |
| Homo-beta-proline | 9.4 µM | Noncompetitive | nih.gov |
Biosynthetic Incorporation into Peptides and Proteins
The unique structure of this compound makes it a valuable tool in synthetic biology and medicinal chemistry for the creation of novel peptides and proteins with enhanced properties.
Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a technique where a non-canonical amino acid (ncAA) is supplied to a biological system, which then incorporates it into a larger molecule, such as a peptide or natural product. The inclusion of fluorinated amino acids like this compound is a strategy used to improve the pharmacological profiles of bioactive molecules. rsc.org The presence of the fluorine atom can enhance metabolic stability, increase binding affinity to a target, and improve cell permeability. rsc.org By feeding this compound to an organism or cell culture that produces a peptide of interest, it is possible to generate new fluorinated versions of that peptide with potentially superior therapeutic properties.
Non-Canonical Amino Acid Incorporation Methodologies
The site-specific incorporation of non-canonical amino acids into proteins is achieved through a powerful technique known as Genetic Code Expansion (GCE). This method allows for the insertion of an ncAA at any desired position in a protein's sequence. nih.gov
The GCE methodology relies on the use of an "orthogonal pair," which consists of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that are engineered to be distinct from the host cell's own machinery. nih.gov This orthogonal aaRS is specifically designed to recognize the non-canonical amino acid (in this case, this compound) and attach it to the orthogonal tRNA. The orthogonal tRNA is engineered to recognize a rare or unused codon, such as the amber stop codon (UAG), in the messenger RNA (mRNA) template. When the ribosome encounters this codon during protein translation, the orthogonal tRNA delivers the ncAA for incorporation into the growing polypeptide chain. nih.gov The pyrrolysyl-tRNA synthetase (PylRS) is a notable example of a versatile enzyme that has been adapted to incorporate a wide variety of ncAAs into proteins. nih.gov This technology opens the door to creating proteins and peptides with precisely placed fluorinated residues, enabling detailed studies of protein structure and function and the development of novel therapeutics. rsc.orgnih.gov
Advanced Analytical Methodologies for Dl 4 Amino 2 Fluorobutyric Acid in Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the analysis of amino acids in biological fluids. nih.gov These techniques are often coupled with various detection methods to enhance sensitivity and selectivity. nih.gov For compounds like DL-4-Amino-2-fluorobutyric acid, which may not be readily detectable, derivatization is a common strategy to introduce a chromophoric or fluorophoric tag. nih.govyoutube.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful tool for quantifying amino acids in biological samples due to its high sensitivity and selectivity. nih.govyoutube.com This method typically involves a pre-column derivatization step to attach a fluorescent tag to the amino acid. nih.gov
Several derivatizing reagents are available, such as 4-(carbazole-9-yl)-benzyl chloroformate, which reacts with the amino group to form highly fluorescent derivatives. nih.gov These derivatives can then be separated on a reversed-phase column, like a C18 column, and detected with a fluorescence detector. nih.gov The excitation and emission wavelengths are specific to the chosen fluorescent tag. For instance, derivatives of 4-(carbazole-9-yl)-benzyl chloroformate have shown strong fluorescence with maximum excitation and emission wavelengths of 280 nm and 380 nm, respectively. nih.gov This method has been successfully applied to the determination of related amino acids in human serum with excellent linearity and low limits of detection. nih.gov
| Parameter | Value |
| Derivatization Reagent | 4-(carbazole-9-yl)-benzyl chloroformate |
| Reaction Time | 5 minutes at 25°C |
| Column | Reversed-phase Eclipse SB-C18 |
| Detection | Fluorescence |
| Excitation Wavelength | 280 nm |
| Emission Wavelength | 380 nm |
| Linearity (R²) | > 0.995 |
| Limits of Detection | 0.25-0.35 µg/L |
| Limits of Quantitation | 0.70-1.10 µg/L |
| Recovery in Human Serum | 94.5-97.5% |
| Data derived from a study on γ-aminobutyric acid and its analogs. nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of amino acids in biological fluids. nih.govnih.gov This method requires the derivatization of the amino acids to make them volatile for gas chromatography. mdpi.com A common derivatization procedure involves esterification followed by acylation. For instance, amino acids can be derivatized with propyl chloroformate directly in biological samples. nih.gov
The derivatized amino acids are then separated on a capillary column and detected by a mass spectrometer. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov GC-MS methods offer high precision and can be automated for high-throughput analysis. nih.gov
| Parameter | Value |
| Derivatization Agent | Propyl chloroformate |
| Internal Standards | 19 stable isotope-labeled amino acids |
| Total Analysis Time | 30 minutes |
| Limits of Detection (LOD) | 0.03-12 µM |
| Lower Limits of Quantification (LLOQ) | 0.3-30 µM |
| Intra-day Precision (Human Urine) | 2.0-8.8% |
| Intra-day Precision (Blood Plasma) | 0.9-8.3% |
| Inter-day Precision (Human Urine) | 1.5-14.1% |
| Data from a validated method for 30 amino acids in various biological fluids. nih.gov |
Chiral Chromatography for Enantiomeric Excess Determination
Determining the enantiomeric composition of chiral compounds like this compound is critical, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral chromatography is the primary method for separating enantiomers. nih.gov This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. nih.gov
While chiral columns can be effective, they may have limitations regarding mobile phase compatibility and durability. nih.gov The indirect method, using reagents like Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide), allows for separation on standard ODS columns and can enhance detection signals. nih.gov
Recent advancements have also explored the use of ultrasound in conjunction with HPLC to improve the resolution and speed of chiral separations. knu.ac.kr
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural analysis. For fluorinated compounds, ¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nsf.gov ¹⁹F NMR provides a wide spectral range and straightforward interpretation of spectra, making it an excellent tool for identifying and quantifying fluorine-containing metabolites in complex mixtures. nsf.govnih.gov
The chemical shift of the fluorine atom in this compound would provide a unique signature for its identification. In studies of other fluorinated amino acids, ¹⁹F NMR has been used to track their reactions and quantify their presence in mixtures. nsf.gov The technique can be enhanced by using ¹⁹F-labeled tags to derivatize non-fluorinated amino acids, allowing for their detection and quantification via ¹⁹F NMR. nih.govchemrxiv.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic separation (LC-MS or GC-MS), it provides definitive identification and quantification. rsc.org
For this compound, with a molecular formula of C₄H₈FNO₂, the expected molecular weight is approximately 121.11 g/mol . In mass spectrometry, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information from the fragmentation pattern.
Radiochemical Analysis for Metabolic Tracing
Radiochemical analysis is a powerful tool for tracing the metabolic pathways of compounds within a biological system. For this compound, this would involve the use of isotopically labeled versions of the molecule to follow its absorption, distribution, metabolism, and excretion (ADME). Stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), are commonly incorporated into the molecular structure of amino acids for metabolic flux analysis. nih.gov
In a typical study, an organism or cell culture is administered the labeled this compound. Over time, samples are collected and analyzed to identify and quantify the labeled compound and its metabolites. This allows researchers to map the metabolic transformations the compound undergoes. For instance, ¹³C-labeled tracers have been effectively used to resolve metabolic fluxes in central carbon metabolism, including pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
The choice of tracer can significantly influence the resolution of the metabolic pathways being studied. For example, different labeling patterns on glucose, such as [1,2-¹³C]glucose or mixtures of labeled glucose, provide detailed insights into different metabolic routes. nih.gov Similarly, strategically labeled this compound could elucidate its specific metabolic fate.
One established technique in amino acid metabolism studies is the Indicator Amino Acid Oxidation (IAAO) method. This method uses a ¹³C-labeled indicator amino acid to determine the requirements for other essential amino acids. nih.gov The rate of oxidation of the indicator amino acid, measured by the amount of ¹³CO₂ in expired breath, changes in response to the dietary availability of the test amino acid. nih.gov While not directly a measure of the metabolism of this compound itself, this principle could be adapted to study its metabolic effects.
Sample Preparation and Derivatization for Analysis
The accurate analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is highly dependent on meticulous sample preparation and, often, chemical derivatization. Since most amino acids, including this compound, lack a native chromophore or fluorophore, derivatization is essential for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. thermofisher.commdpi.com
Sample Preparation: Before analysis, biological samples must be treated to remove interfering substances. Key considerations for sample preparation include:
Removal of Non-Volatile Salts and Buffers: High concentrations of salts can interfere with the analytical process. sickkids.ca
Elimination of Amines: Buffers containing primary and secondary amines, such as TRIS, must be removed as they can compete with the target analyte during the derivatization reaction. sickkids.ca
Deproteinization: Proteins are typically precipitated and removed to prevent them from interfering with the analysis.
Lipid Removal: Fatty acids and lipids can be detrimental to the analytical column and should be removed, especially if their concentration exceeds 3%. sickkids.ca
Derivatization for Analysis: Pre-column derivatization is a widely used strategy to enhance the detectability of amino acids. nih.gov This involves reacting the amino acid with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. Automated systems can perform this derivatization in-needle, improving throughput and reducing reagent consumption. nih.gov Several reagents are commonly used for this purpose.
| Derivatization Reagent | Abbreviation | Detection Method | Key Features |
| o-Phthalaldehyde | OPA | Fluorescence | Reacts with primary amines in the presence of a thiol. thermofisher.comshimadzu.com The resulting derivatives can sometimes be unstable. mdpi.com |
| 9-Fluorenylmethyloxycarbonyl chloride | FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comshimadzu.com |
| 4-Dimethylaminoazobenzene-4′-sulfonyl chloride | DABS-Cl | UV-Visible | Reacts with amino acids to form stable derivatives that can be detected by a UV detector. mdpi.com |
| Phenylisothiocyanate | PITC | UV | Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. mdpi.com |
The choice of derivatization reagent and reaction conditions, such as temperature, time, and pH, must be optimized for the specific amino acid and analytical method. mdpi.com For example, derivatization with DABS-Cl is typically carried out under alkaline conditions at an elevated temperature. mdpi.com Following derivatization, the sample is injected into the HPLC system for separation and quantification. The separation is often achieved using reversed-phase chromatography. thermofisher.com
Future Directions and Emerging Research Avenues
Development of Novel Fluorinated Amino Acid Derivatives
The synthesis of new analogues of this compound could lead to the development of more potent and selective modulators of the GABA system. nih.gov By systematically modifying the structure, for example, by introducing different functional groups or altering the position of the fluorine atom, researchers can probe the structure-activity relationships of GABA transporter inhibitors and GABA-T inhibitors. nih.gov The development of conformationally restricted analogues is another promising avenue. nih.gov
Therapeutic Potential and Drug Discovery Research
Given its mechanism of action, DL-4-Amino-2-fluorobutyric acid and its derivatives hold potential for the development of new therapeutic agents for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. mdpi.com The enhanced pharmacokinetic properties often conferred by fluorination make these compounds attractive candidates for drug discovery programs. mdpi.com Research into fluorinated ketones as GABAB receptor agonists also highlights the potential of fluorinated compounds in targeting different aspects of the GABA system for conditions like addiction and anxiety. olemiss.edu
Application as Molecular Probes in Complex Biological Systems
The fluorine atom can serve as a sensitive probe for studying biological systems. ¹⁹F-NMR is a powerful technique that can be used to investigate the binding of a fluorinated ligand to its target protein and to study protein structure and dynamics. mdpi.comnih.gov The absence of fluorine in most biological molecules means that the ¹⁹F-NMR signal is highly specific to the fluorinated probe. nih.gov Furthermore, the incorporation of the radioactive isotope ¹⁸F allows for the use of these compounds as tracers in Positron Emission Tomography (PET) imaging, which can be used to study the distribution and target engagement of the molecule in vivo. numberanalytics.com
Interdisciplinary Research Integrating Chemical Biology and Systems Biology
The study of compounds like this compound lies at the intersection of chemical biology and systems biology. By using this molecule as a tool to perturb the GABA system, researchers can gain a deeper understanding of the complex neural circuits and metabolic pathways that are regulated by GABA. This knowledge can contribute to a more holistic understanding of brain function and disease, paving the way for the identification of new therapeutic targets and strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for DL-4-Amino-2-fluorobutyric acid, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Fluorination strategies : Introduce fluorine at the 2-position via electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during synthesis. Deprotection is achieved via acidolysis (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) .
- Yield optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C for fluorination steps) to minimize byproducts .
Q. How can this compound be characterized to confirm its structural identity and purity?
- Methodology :
- Spectroscopic analysis : Use -NMR and -NMR to verify fluorine incorporation and stereochemistry. Compare peaks to reference data from NIST Chemistry WebBook or published spectra .
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for purity assessment (>95% by area normalization) .
- Elemental analysis : Confirm empirical formula (CHFNO) via combustion analysis or high-resolution mass spectrometry (HRMS) .
Q. What are the primary research applications of this compound in biological studies?
- Methodology :
- Enzyme inhibition assays : Test as a substrate analog for γ-aminobutyric acid (GABA) transaminase or decarboxylase enzymes. Measure inhibition kinetics using fluorometric assays (e.g., NADPH-coupled reactions) .
- Metabolic tracer studies : Radiolabel the compound with for PET imaging to track amino acid uptake in microbial or mammalian systems .
Advanced Research Questions
Q. How can researchers resolve the racemic mixture of this compound to obtain enantiomerically pure forms?
- Methodology :
- Chiral chromatography : Use a Chiralpak® IA or IB column with hexane/isopropanol (80:20) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Enzymatic resolution : Incubate the racemate with acylase I or penicillin G acylase to selectively hydrolyze one enantiomer. Isolate via crystallization .
Q. What experimental approaches are used to study the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (water), and alkaline (NaOH, pH 10) conditions at 40°C for 48 hours. Analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere. Correlate with DSC data to identify polymorphic transitions .
Q. How does this compound interact with bacterial cell membranes, and what techniques validate its permeability?
- Methodology :
- Liposome assays : Prepare model membranes with phosphatidylcholine/cholesterol. Measure compound permeation via fluorescence quenching (e.g., calcein leakage assay) .
- Microbial uptake studies : Use -labeled this compound in E. coli or B. subtilis cultures. Quantify intracellular accumulation via scintillation counting .
Data Contradictions and Resolution
- Purity discrepancies : Commercial batches may report 95–98% purity . Verify via orthogonal methods (e.g., NMR integration vs. HPLC area%) to resolve inconsistencies.
- Fluorine positional isomers : Ensure synthetic protocols explicitly target 2-fluorination (not 3- or 4-) via -NMR chemical shift comparison (δ ~ -120 ppm for 2-F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
